molecular formula C10H22N2 B1342422 3-(Azepan-1-yl)-N-methylpropan-1-amine CAS No. 938459-01-9

3-(Azepan-1-yl)-N-methylpropan-1-amine

Cat. No. B1342422
M. Wt: 170.3 g/mol
InChI Key: URPNAVAVDRFKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729081B2

Procedure details

3-(Azepan-1-yl)-N-benzyl-N-methylpropan-1-amine (100 mg) was dissolved in MeOH (20 mL) and to the solution was added 10% Pd/C (50 mg). The reaction mixture was shook under 50 psi hydrogen atmosphere for 2 h. The catalyst was filtered over Cellite and washed with methanol. The filtrated was evaporated to give 3-(azepan-1-yl)-N-methylpropan-1-amine, used without further purification.
Name
3-(Azepan-1-yl)-N-benzyl-N-methylpropan-1-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:8][CH2:9][CH2:10][N:11](CC2C=CC=CC=2)[CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>CO.[Pd]>[N:1]1([CH2:8][CH2:9][CH2:10][NH:11][CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
3-(Azepan-1-yl)-N-benzyl-N-methylpropan-1-amine
Quantity
100 mg
Type
reactant
Smiles
N1(CCCCCC1)CCCN(C)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered over Cellite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrated was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCCC1)CCCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.